molecular formula C13H26N2 B12817157 2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 1088233-82-2

2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B12817157
CAS No.: 1088233-82-2
M. Wt: 210.36 g/mol
InChI Key: RBINPKUUBGRPLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4,5,6,7,8-octahydroisoquinoline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The pathways involved include the activation or inhibition of signal transduction cascades, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylaminoethyl)methacrylate: A similar compound used in polymer chemistry.

    2-(Dimethylaminoethyl)acrylate: Another related compound with applications in the synthesis of copolymers.

    2-(Dimethylaminoethyl)chloride: A precursor used in the synthesis of various dimethylaminoethyl derivatives.

Uniqueness

2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1088233-82-2

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H26N2/c1-14(2)9-10-15-8-7-12-5-3-4-6-13(12)11-15/h12-13H,3-11H2,1-2H3

InChI Key

RBINPKUUBGRPLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCC2CCCCC2C1

Origin of Product

United States

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